molecular formula C22H20FN5O2 B2407800 N-cyclohexyl-3-(2-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide CAS No. 1031649-48-5

N-cyclohexyl-3-(2-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

Cat. No.: B2407800
CAS No.: 1031649-48-5
M. Wt: 405.433
InChI Key:
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Description

1,2,3-Triazole-fused heterocycles, such as pyrazines and pyridazines, are obtained through various synthetic routes . They have found applications in medicinal chemistry, as fluorescent probes, and as structural units of polymers .


Synthesis Analysis

Typical methods of constructing these heterocyclic ring systems involve cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles . There are also unique methods known for the synthesis of 1,2,3-triazolo[1,5-a]pyrazines and their benzo-fused quinoxaline and quinoxalinone-containing analogs .


Molecular Structure Analysis

The structure of 1,2,3-triazole-fused pyrazines and pyridazines depends on whether a nitrogen atom occupies a position at the ring fusion .


Chemical Reactions Analysis

The derivatization of the triazole ring is based on the phenomenon of bioisosteres, in which the oxygen atom of the oxadiazole nucleus is substituted with a nitrogen triazole analogue .


Physical and Chemical Properties Analysis

Triazole is a five-member heterocyclic ring containing two carbon and three nitrogen atoms . The introduction of fluoro, chloro, and cyano groups at the p-position of the phenyl alkynyl or pyridinyl alkynyl side chain enhances their antifungal activity .

Scientific Research Applications

Synthesis and Biological Activity Prediction

The compound is a part of a broader class of substances whose synthesis and biological activity have been actively researched. For instance, the synthesis of similar compounds, such as 4-aryl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamides, has been undertaken, starting from corresponding methyl 3-aryl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylates. This synthesis process involves several chemical reactions, including treatment with hydrazine hydrate and heating with acetylacetone. These compounds have been subjected to computer prediction for their biological activity and acute toxicity, indicating their potential for medical applications, particularly in treating neurological conditions and male reproductive health issues. They are categorized as slightly toxic or practically nontoxic substances (Danylchenko, Drushlyak, & Kovalenko, 2016).

Antimicrobial and Antibacterial Properties

A range of triazoloquinazoline derivatives has been synthesized and evaluated for their antimicrobial properties. These compounds show promising activity against various pathogens, including both bacterial and fungal strains. For example, certain derivatives have demonstrated potent antibacterial effects against Staphylococcus aureus and an active impact against pathogenic yeast like Candida albicans. This highlights the potential of these compounds in developing new antimicrobial agents (Pokhodylo et al., 2021).

Cancer Research

Compounds within the triazoloquinazoline family have been investigated for their anticancer activities. Specific derivatives have been designed and synthesized to meet structural requirements vital for anticancer activity. In vitro screenings against various cancer cell lines have been conducted, revealing significant cytotoxicity in some cases, indicating the potential of these compounds in cancer treatment (Reddy et al., 2015).

Mechanism of Action

Target of Action

It is known that triazole compounds, which this compound is a derivative of, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that the compound could potentially interact with multiple targets within the body.

Mode of Action

Triazole compounds are known to show versatile biological activities due to their ability to bind with various enzymes and receptors . This suggests that the compound might interact with its targets, leading to changes in their function or activity.

Biochemical Pathways

Triazole compounds are known to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

The compound has a logP value of 3.569, indicating its lipophilicity, which could influence its absorption and distribution within the body . It also has a logD value of 3.5682, suggesting its distribution at physiological pH . The compound has a polar surface area of 74.644, which could impact its permeability across biological membranes .

Result of Action

It is known that triazole compounds can exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities . This suggests that the compound could potentially have a broad range of effects at the molecular and cellular level.

Properties

IUPAC Name

N-cyclohexyl-3-(2-fluorophenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN5O2/c23-17-9-5-4-8-15(17)19-20-25-22(30)16-11-10-13(12-18(16)28(20)27-26-19)21(29)24-14-6-2-1-3-7-14/h4-5,8-12,14,27H,1-3,6-7H2,(H,24,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFRDDIXXIBBFKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC3=C(C=C2)C(=O)N=C4N3NN=C4C5=CC=CC=C5F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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